molecular formula C16H19N3OS B2495005 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 895795-87-6

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2495005
CAS No.: 895795-87-6
M. Wt: 301.41
InChI Key: WMWRKJSXZZBSAD-UHFFFAOYSA-N
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Description

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyanomethylthio group attached to the indole ring, which is further connected to a diethylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.

Future Directions

The future research directions for this compound could be vast, depending on its observed properties and activities. It could be explored for potential applications in pharmaceuticals, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the cyanomethylthio group. The final step involves the attachment of the diethylacetamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanomethylthio group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Mechanism of Action

The mechanism of action of 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The cyanomethylthio group can interact with enzymes or receptors, modulating their activity. The indole core can also participate in binding interactions with proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)-6-nitrobenzothiazole: Known for its activity against HeLa cell lines.

    2-(2-hydroxyphenyl)-6-cyanobenzothiazole: Shows activity against certain cancer cell lines.

    Thiophene derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Uniqueness

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(cyanomethylsulfanyl)indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-3-18(4-2)16(20)12-19-11-15(21-10-9-17)13-7-5-6-8-14(13)19/h5-8,11H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWRKJSXZZBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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